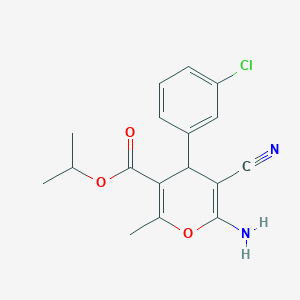![molecular formula C12H14FNO3 B6115326 ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B6115326.png)
ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate, also known as ethyl 3-fluoro-4-oxo-4-aminobutanoate, is a chemical compound that belongs to the class of alpha-ketoamides. This compound has gained significant interest due to its potential applications in scientific research.
作用机制
The mechanism of action of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate involves the inhibition of COX-2 activity, which results in the reduction of prostaglandin synthesis. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX-2 activity, ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate reduces the production of prostaglandins, thereby reducing inflammation. Additionally, the compound induces apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of several cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
Ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate has been found to exhibit several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting COX-2 activity and reducing prostaglandin synthesis. Additionally, ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, the compound has been found to exhibit antibacterial activity against several strains of bacteria.
实验室实验的优点和局限性
One of the main advantages of using ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate in lab experiments is its high purity, which ensures reproducibility and accuracy of the results. Additionally, the compound exhibits several biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate is its potential toxicity, which must be carefully evaluated before conducting any experiments.
未来方向
There are several future directions for the research on ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate. One potential direction is to investigate the compound's potential applications in the treatment of inflammatory diseases, such as arthritis and asthma. Additionally, further research is needed to determine the compound's mechanism of action in inducing apoptosis in cancer cells. Furthermore, the antibacterial activity of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate could be further explored to develop new antibiotics. Overall, the potential applications of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate in scientific research are vast, and further studies are needed to fully explore its potential.
合成方法
The synthesis of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate involves the reaction of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-oxo-4-aminobutanoate with 3-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoateaminopyridine (DMAP). The reaction takes place under mild conditions and yields ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate as a white solid with a high purity.
科学研究应用
Ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, the compound has been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
ethyl 4-(3-fluoroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-2-17-12(16)7-6-11(15)14-10-5-3-4-9(13)8-10/h3-5,8H,2,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFWBXOKDDUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-{[{2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B6115252.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{1-[2-(6-phenanthridinyl)hydrazino]butylidene}cyclohexanecarboxylate](/img/structure/B6115265.png)
![2-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6115268.png)
![5,8,8-trimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B6115276.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride](/img/structure/B6115285.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methylmethanamine](/img/structure/B6115287.png)

![2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6115302.png)
![N-{2-chloro-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]-5-methoxyphenyl}benzamide](/img/structure/B6115312.png)
![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B6115314.png)
![7-bromo-2-(3,5-dibromo-2-methoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6115330.png)
![(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide](/img/structure/B6115335.png)
![N-[1-(1-adamantyl)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6115349.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B6115354.png)